Technical Guide: Physicochemical Profiling and Applications of (R)-1-Methyl hydrogen 3-methylglutarate
Technical Guide: Physicochemical Profiling and Applications of (R)-1-Methyl hydrogen 3-methylglutarate
This guide details the physicochemical profile, synthesis, and applications of (R)-1-Methyl hydrogen 3-methylglutarate , a critical chiral building block in pharmaceutical development.
Executive Summary & Chemical Identity
(R)-1-Methyl hydrogen 3-methylglutarate (CAS: 63473-60-9) is a desymmetrized mono-ester derivative of 3-methylglutaric acid. It serves as a pivotal chiral synthon in the asymmetric synthesis of complex pharmaceutical intermediates, particularly for statins (HMG-CoA reductase inhibitors), terpenoids (e.g., Muscone), and macrolide antibiotics .
Its value lies in its pre-established C3 stereocenter, which allows researchers to introduce a methyl-substituted chiral motif without the need for complex downstream resolution steps.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (3R)-5-Methoxy-3-methyl-5-oxopentanoic acid |
| Common Synonyms | (R)-Monomethyl 3-methylglutarate; (R)-3-Methylglutaric acid monomethyl ester |
| CAS Number | 63473-60-9 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| SMILES | CO)CC(=O)OC |
| InChI Key | BYBMHSADRRMVHY-RXMQYKEDSA-N |
Physicochemical Characterization
Precise knowledge of these properties is essential for process optimization, particularly during extraction and purification phases.
Physical Properties
| Parameter | Value / Range | Condition / Note |
| Physical State | Liquid | Viscous, colorless to pale yellow |
| Boiling Point | 103–104 °C | @ 0.4 mmHg (High vacuum required) |
| Density | 1.116 g/mL | @ 20 °C |
| Refractive Index ( | 1.438 | @ 20 °C |
| Flash Point | > 110 °C | Closed cup |
| Solubility | High | Methanol, Ethanol, Ethyl Acetate, DCM, DMSO |
| Water Solubility | Slight to Moderate | Contains free -COOH; pH-dependent solubility |
| pKa (Acidic) | ~4.5 | Estimated (similar to glutaric acid) |
Stereochemical Purity
The utility of this compound depends entirely on its enantiomeric excess (ee).
-
Configuration: (R)-enantiomer.[1]
-
Optical Purity: Typically ≥ 98% ee.[1]
-
Determination: Chiral GC or HPLC is the standard for validation.
-
Note: Optical rotation (
) values can be low and solvent-dependent. Chromatographic separation is the preferred method for purity assay over polarimetry.
-
Synthesis & Manufacturing: Enzymatic Desymmetrization
The most robust route to (R)-1-Methyl hydrogen 3-methylglutarate is the enzymatic desymmetrization of 3-methylglutaric anhydride. This method avoids the yield loss associated with classical resolution of racemates.
Mechanistic Workflow
The reaction utilizes a lipase (typically Candida antarctica Lipase B, CAL-B) to selectively open the prochiral anhydride ring with methanol. The enzyme's chiral pocket dictates which carbonyl is attacked, establishing the (R)-configuration.
Figure 1: Biocatalytic desymmetrization pathway converting the achiral anhydride to the chiral monoester.
Experimental Protocol: Enzymatic Synthesis
Objective: Synthesize (R)-1-Methyl hydrogen 3-methylglutarate with >95% yield and >98% ee.
-
Reagents:
-
3-Methylglutaric anhydride (1.0 eq)
-
Methanol (1.5 – 3.0 eq)
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (10–20 wt%)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)
-
-
Procedure:
-
Dissolution: Dissolve 3-methylglutaric anhydride in MTBE under an inert atmosphere (
). -
Addition: Add Methanol followed by the immobilized lipase.
-
Incubation: Stir the suspension gently (to avoid grinding the enzyme beads) at 20–25 °C. Monitor reaction progress via TLC or GC.
-
Checkpoint: Reaction is typically complete within 24 hours.
-
-
Filtration: Filter off the immobilized enzyme (the enzyme can often be recycled).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) or distillation.
-
-
Validation:
-
Confirm structure via ¹H-NMR (Check for methyl doublet at ~1.0 ppm and methoxy singlet at ~3.6 ppm).
-
Confirm chirality via Chiral GC (e.g., Cyclodextrin-based column).
-
Applications in Drug Development
This molecule is a "chiral pool" equivalent for synthetic chemists, allowing the introduction of a methyl group with defined stereochemistry.
Key Synthetic Pathways
-
Statin Side-Chains: Used as a precursor for the lactone moiety in specific HMG-CoA reductase inhibitors (e.g., Compactin analogs).
-
Terpenoid Synthesis: A key intermediate for (R)-Muscone (a valuable fragrance macrocycle) and (R,R)-Phytol (Vitamin E precursor).
-
Chiral Lactones: Cyclization of the monoester (after selective reduction) yields (R)-3-methylvalerolactone , a versatile scaffold for alkaloids.
Figure 2: Downstream synthetic utility of the (R)-monoester in pharmaceutical and fine chemical manufacturing.
Handling & Stability (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] |
Storage Protocol:
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or moisture absorption by the acid.
-
Container: Tightly sealed glass or chemically resistant plastic (HDPE).
References
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BOC Sciences. Product Monograph: (R)-1-Methyl hydrogen 3-methylglutarate (CAS 63473-60-9).[]
-
Sigma-Aldrich (Merck). Product Specification: (R)-1-Methyl hydrogen 3-methylglutarate.Link
-
Royal Society of Chemistry. Green synthesis of (R)-3-substituted glutaric acid methyl monoesters using Novozym 435. (Discusses enzymatic desymmetrization methodology). Link
-
National Institutes of Health (PubChem). Compound Summary: 3-Methylglutaric acid derivatives.Link
-
MDPI. Enzymatic Desymmetrisation of Prochiral Diesters. (General review on lipase-catalyzed synthesis of chiral monoesters). Link
